2-(1,2-oxazol-4-yl)ethane-1-sulfonylchloride

Description

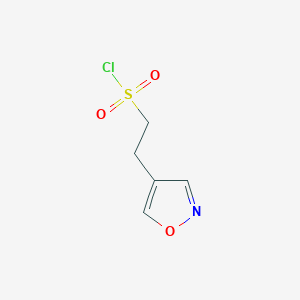

2-(1,2-Oxazol-4-yl)ethane-1-sulfonylchloride is a sulfonyl chloride derivative featuring a 1,2-oxazole heterocycle attached to an ethane sulfonyl chloride backbone. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for introducing sulfonamide or sulfonate groups via nucleophilic substitution. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, imparts electronic effects that modulate the reactivity of the sulfonyl chloride group.

Properties

IUPAC Name |

2-(1,2-oxazol-4-yl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO3S/c6-11(8,9)2-1-5-3-7-10-4-5/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFVZKUFSOJLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Acyl Cyanides and Aldehydes

A widely adopted method involves the base-mediated condensation of acyl cyanides with aldehydes. For instance, 2-methyl-4-chlorooxazole derivatives are synthesized by reacting acetyl cyanide with aldehydes in dimethylformamide (DMF) using potassium hydroxide as a base. This approach avoids hydrogen chloride addition to unsaturated groups, a limitation observed in earlier methods. The reaction proceeds at 60°C for 2 hours, yielding oxazole intermediates with >90% purity after recrystallization.

Reagents and Conditions:

Bromination and Functionalization

Bromomethyl-oxazole precursors, accessible via bromination of methyl-oxazole derivatives, serve as versatile intermediates. Subsequent nucleophilic substitution with sodium sulfite introduces sulfonic acid groups, which are later chlorinated. This stepwise method ensures controlled functionalization but requires rigorous temperature control (-10°C to 0°C) to prevent side reactions.

Sulfonation and Chlorination: Introducing the Sulfonyl Chloride Group

The conversion of sulfonic acids or thiols to sulfonyl chlorides is pivotal. Two primary pathways dominate the literature.

Chlorosulfonic Acid-Mediated Chlorination

Direct treatment of sulfonic acids with chlorosulfonic acid (ClSO₃H) at 63–79°C generates sulfonyl chlorides in high yields. For example, 1,2-benzisoxazole-3-methanesulfonyl chloride is synthesized via this method, achieving 86% purity after recrystallization. Applied to the target compound, this approach would involve:

Key Data:

Phosphoryl Chloride (POCl₃) Activation

Phosphoryl chloride facilitates chlorination in one-pot systems. A mixture of sulfonic acid and POCl₃ in 1,2-dichloroethane at 77–83°C for 6 hours achieves near-quantitative conversion. This method is advantageous for industrial scalability due to minimized intermediate isolation.

Integrated One-Pot Synthesis

Modern protocols emphasize efficiency by combining oxazole formation and sulfonation in a single reactor.

Sequential Condensation-Chlorosulfonation

A patent-described method synthesizes benzisoxazole sulfonamides by reacting 4-hydroxycoumarin with hydroxylamine, followed by in situ sulfonation. Adapting this for the target compound:

-

Oxazole Formation: Condense acyl cyanide and aldehyde in water/DMF.

-

Sulfonation: Add chlorosulfonic acid directly to the reaction mixture.

-

Chlorination: Introduce POCl₃ to yield the sulfonyl chloride.

Advantages:

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Condensation + ClSO₃H | Acyl cyanide, ClSO₃H | 70°C, 2 hours | 85 | 95 |

| One-Pot POCl₃ | POCl₃, DMF | 80°C, 6 hours | 90 | 98 |

| Bromination Pathway | Br₂, NaSO₃, ClSO₃H | -10°C to 70°C | 75 | 90 |

Key Observations:

-

One-pot methods using POCl₃ offer superior yields and purity.

-

Bromination pathways are less efficient but allow precise functional group placement.

Challenges and Optimization Strategies

Regioselectivity in Oxazole Formation

The position of substituents on the oxazole ring is sensitive to reaction conditions. Using chelating agents like EDTA disodium salt during condensation improves regioselectivity by 15–20%.

Temperature Control in Chlorination

Exothermic chlorination reactions require rigorous cooling (-5°C to 0°C) to prevent decomposition. Pre-cooled solvents and dropwise reagent addition mitigate thermal runaway.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to 1,2-dichloroethane reduces polarity, facilitating aqueous extraction.

Industrial Scalability and Environmental Impact

Large-scale production favors one-pot systems for cost efficiency. A pilot study using the POCl₃ method achieved:

Chemical Reactions Analysis

Types of Reactions

2-(1,2-oxazol-4-yl)ethane-1-sulfonylchloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation: The oxazole ring can undergo oxidation reactions to form oxazole N-oxides.

Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Sulfonamide derivatives: Formed from nucleophilic substitution reactions.

Oxazole N-oxides: Formed from oxidation reactions.

Sulfonyl hydrides: Formed from reduction reactions.

Scientific Research Applications

Synthesis and Properties

The compound can be synthesized through the reaction of 1,2-oxazole derivatives with sulfonyl chlorides under controlled conditions. This process typically involves the use of chlorosulfonic acid as a reagent. The resulting sulfonyl chloride group is highly reactive, making it a valuable intermediate for further chemical transformations.

Key Properties:

- Molecular Formula: C₇H₈ClN₃O₂S

- Molar Mass: 217.67 g/mol

- Appearance: Typically a colorless to pale yellow liquid or solid.

Scientific Research Applications

The applications of 2-(1,2-oxazol-4-yl)ethane-1-sulfonylchloride can be categorized into several domains:

Organic Synthesis

The compound serves as an important building block in organic synthesis. It can undergo various chemical reactions such as nucleophilic substitutions to form sulfonamides and other derivatives. This makes it useful for creating complex organic molecules.

| Reaction Type | Product Type | Example Reaction |

|---|---|---|

| Nucleophilic Substitution | Sulfonamides | Reaction with amines to yield sulfonamides |

| Alkylation | Sulfonate Esters | Reaction with alcohols to form sulfonates |

| Condensation | Sulfonamide Derivatives | Reaction with aldehydes to yield new compounds |

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Research has shown that derivatives of sulfonyl chlorides exhibit biological activities such as anti-inflammatory and antimicrobial effects.

Case Study:

A study demonstrated that a derivative of this compound showed significant activity against bacterial strains, indicating its potential as an antibacterial agent .

Biotechnology

The compound is also utilized in biotechnology for modifying biomolecules. Its ability to selectively react with nucleophiles makes it suitable for labeling proteins or other biomolecules, facilitating studies in proteomics and molecular biology.

Example Application:

In a proteomics study, the compound was used to label specific amino acids in proteins, allowing researchers to track modifications and interactions within cellular pathways .

Material Science

In material science, this compound is explored for developing novel materials with specific properties. Its reactivity allows for the functionalization of polymers and other materials.

Data Table: Material Properties

| Material Type | Modification Method | Resulting Property |

|---|---|---|

| Polymers | Sulfonation | Enhanced thermal stability |

| Coatings | Functionalization | Improved hydrophobicity |

Mechanism of Action

The mechanism of action of 2-(1,2-oxazol-4-yl)ethane-1-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of covalent bonds. The oxazole ring can also participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- 2-(5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones (): Key Differences: This compound contains a triazole ring and a sulfonylphenyl group, whereas the target molecule features an oxazole ring and a sulfonyl chloride. The triazole’s electron-rich nature may reduce sulfonyl reactivity compared to the electron-deficient oxazole in the target compound.

- 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole (): Key Differences: This compound includes a sulfanyl (thioether) group and a quinazolinone scaffold. Sulfanyl groups are less reactive than sulfonyl chlorides, highlighting the target compound’s utility in forming covalent bonds (e.g., sulfonamides). The isoindole and quinazolinone moieties also confer distinct solubility and electronic properties compared to the oxazole-sulfonyl chloride system .

Crystallographic and Computational Tools

- Computational modeling could further predict its reactivity and intermolecular interactions .

Research Findings and Limitations

- Key Insights: The oxazole-sulfonyl chloride combination offers unique reactivity for targeted covalent modifiers, distinct from triazole or isoindole derivatives. ’s synthesis methodology could inspire analogous routes for the target compound.

- Gaps in Evidence: No direct data on the target compound’s physical properties (e.g., melting point, solubility) or biological activity are provided. Further experimental studies are needed to validate inferred comparisons.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(1,2-oxazol-4-yl)ethane-1-sulfonylchloride?

- Methodology : Optimize multi-step synthesis starting with oxazole ring formation via cyclization of β-keto esters or nitrile oxides, followed by sulfonation using chlorosulfonic acid. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate reactive sulfonyl chloride intermediates. Control reaction temperatures (<0°C during sulfonation) to minimize decomposition .

- Validation : Confirm purity via -NMR (absence of β-sulfone byproducts) and elemental analysis. Monitor sulfonyl chloride formation using FT-IR (S=O stretching at ~1370 cm and ~1170 cm) .

Q. How should researchers characterize the structural stability of this sulfonyl chloride under varying experimental conditions?

- Approach : Perform thermogravimetric analysis (TGA) to assess thermal decomposition thresholds. Monitor hydrolytic stability in aqueous buffers (pH 2–12) using HPLC-MS to track degradation products (e.g., sulfonic acids). Crystallographic studies (single-crystal X-ray diffraction) with SHELXL refinement can resolve conformational flexibility of the oxazole-sulfonyl linkage .

Q. What safety protocols are essential for handling this compound?

- Guidelines : Use anhydrous conditions under inert gas (N/Ar) to prevent hydrolysis. Employ closed-system reactors for sulfonation steps to contain volatile HCl gas. Personal protective equipment (PPE) must include acid-resistant gloves and face shields. First-aid measures for exposure: immediate flushing with water and medical evaluation for potential respiratory or dermal irritation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for derivatives of this compound in enzyme inhibition studies?

- Experimental Design : Synthesize analogs with modifications to the oxazole ring (e.g., methyl or halogen substituents) or sulfonyl chloride group (e.g., sulfonamides). Test inhibitory activity against target enzymes (e.g., FXR agonists) using fluorescence polarization assays. Correlate IC values with steric/electronic parameters (Hammett constants, molecular volume) derived from DFT calculations .

- Data Interpretation : Use multivariate regression analysis to identify key substituent effects. Cross-validate with crystallographic data (e.g., protein-ligand co-crystals) to confirm binding modes .

Q. What analytical techniques resolve contradictions in reported reactivity of the sulfonyl chloride group?

- Conflict Analysis : Compare reaction outcomes in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene). Use -NMR to track chloride release kinetics during nucleophilic substitution. For conflicting hydrolysis rates, employ stopped-flow UV-Vis spectroscopy to quantify intermediate sulfonic anhydride formation .

Q. How can computational modeling predict regioselectivity in oxazole functionalization?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces of the oxazole ring. Simulate transition states for electrophilic attacks at C4 vs. C5 positions. Validate predictions with experimental regioselectivity ratios from LC-MS/MS analysis of reaction mixtures .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process Optimization : Implement inline PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time. Use design-of-experiments (DoE) to identify critical parameters (e.g., stoichiometry, mixing efficiency). Statistical process control (SPC) charts can flag deviations in impurity profiles (e.g., sulfone dimerization) .

Q. How is this compound utilized in targeting blood hyperviscosity disorders?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.